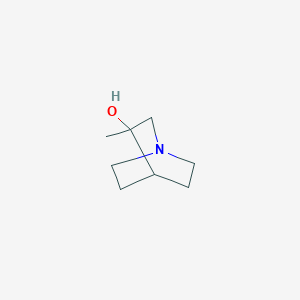

3-Methylquinuclidin-3-ol

描述

Architectural Significance of 1-Azabicyclo[2.2.2]octane Systems in Complex Molecular Design

The 1-azabicyclo[2.2.2]octane skeleton, the fundamental structure of quinuclidine (B89598), is a rigid and sterically defined framework. researchgate.net This conformational rigidity is a direct consequence of its bicyclic nature, which locks the cyclohexane (B81311) rings into a boat conformation, a departure from the more common chair form. wikipedia.org This fixed spatial arrangement is of paramount importance in the design of complex molecules, particularly in pharmaceuticals, as it allows for precise positioning of functional groups in three-dimensional space. This precision is crucial for optimizing interactions with biological targets such as receptors and enzymes. rsc.org

The bridgehead nitrogen atom in the quinuclidine structure is a key feature, rendering the molecule a strong base. chemeurope.com The availability of the nitrogen's lone pair of electrons is sterically unhindered, contributing to its notable basicity (pKa of the conjugate acid is approximately 11.0). wikipedia.org This basicity can be modulated by the introduction of substituents on the quinuclidine ring, a principle that is often exploited in the design of catalysts and bioactive molecules. For instance, the presence of electron-withdrawing groups can decrease basicity. researchgate.net

The versatility of the 1-azabicyclo[2.2.2]octane system is further demonstrated by its presence in a variety of natural products and synthetic compounds with significant biological activity. wikipedia.orgchemeurope.com A classic example is quinine, an antimalarial drug, which features a quinuclidine moiety. wikipedia.orgchemeurope.com In modern drug discovery, this framework is incorporated into molecules designed to interact with specific biological targets. For example, derivatives of 1-azabicyclo[2.2.2]octane have been investigated as ligands for nicotinic acetylcholine (B1216132) receptors and as squalene (B77637) synthase inhibitors for lowering cholesterol. nih.govnih.gov The rigid scaffold ensures that the pharmacophoric elements are held in the correct orientation for binding, thereby enhancing potency and selectivity.

Evolution of Synthetic Strategies for Quinuclidine Derivatives in Contemporary Chemical Research

The synthesis of the quinuclidine core and its derivatives has evolved significantly over time, driven by the need for more efficient and stereoselective methods.

Historically, the construction of the quinuclidine framework often involved multi-step sequences starting from piperidine (B6355638) precursors. liverpool.ac.uk Classical methods included intramolecular cyclization reactions such as nucleophilic substitution, conjugate addition, and Dieckmann cyclizations. liverpool.ac.uk However, these approaches were often hampered by the limited availability of suitably functionalized piperidine starting materials, which themselves required lengthy syntheses. liverpool.ac.uk

Contemporary research has focused on developing more direct and versatile strategies. One significant advancement has been the functionalization of commercially available quinuclidine precursors, such as 3-quinuclidinone. liverpool.ac.ukliverpool.ac.uk This allows for the introduction of a wide range of substituents onto the pre-formed bicyclic core.

More recently, catalytic methods have emerged as powerful tools for the asymmetric synthesis of quinuclidine derivatives. researchgate.netchinesechemsoc.org For instance, iridium-catalyzed intramolecular allylic dearomatization reactions have been developed to construct enantioenriched indolenine-fused quinuclidine systems with high diastereoselectivity and enantioselectivity. chinesechemsoc.org Another innovative approach involves a palladium-mediated intramolecular allylic alkylation of a ketone enolate, which has been successfully applied to the synthesis of the quinuclidine core of quinine. acs.org

Furthermore, the direct functionalization of C-H bonds in the quinuclidine framework is a rapidly advancing area. ccspublishing.org.cn Photoinduced hydrogen-atom-transfer (HAT) catalysis using quinuclidine and its derivatives has shown great promise for the selective activation of C-H bonds, offering a more atom-economical approach to synthesis. ccspublishing.org.cn These modern synthetic methods provide access to a broader range of complex and stereochemically defined quinuclidine derivatives, facilitating further exploration of their applications in various scientific fields.

Chemical Compound Data

Structure

2D Structure

属性

IUPAC Name |

3-methyl-1-azabicyclo[2.2.2]octan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-8(10)6-9-4-2-7(8)3-5-9/h7,10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEWKLMGEIQEKBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN2CCC1CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methylquinuclidin 3 Ol

Established Synthetic Pathways to 3-Methylquinuclidin-3-ol and Core Quinuclidine (B89598) Structures

The construction of the quinuclidine framework and its subsequent functionalization are central to the synthesis of this compound. Traditional methods often involve the formation of the bicyclic system from simpler precursors, followed by the introduction of the desired substituents. A common and direct method for the synthesis of this compound is the nucleophilic addition of a methyl group to the carbonyl of 3-quinuclidinone.

This transformation is typically achieved through a Grignard reaction, where a methylmagnesium halide (such as methylmagnesium bromide or methylmagnesium chloride) is reacted with 3-quinuclidinone. mnstate.edupurdue.eduwikipedia.org The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of a magnesium alkoxide intermediate. Subsequent workup with an aqueous acid protonates the alkoxide to yield the final tertiary alcohol, this compound. purdue.edu

Table 1: Grignard Reaction for the Synthesis of this compound

| Starting Material | Reagent | Product | Reaction Type |

| 3-Quinuclidinone | Methylmagnesium Bromide | This compound | Nucleophilic Addition |

Cyclization Strategies from Acyclic and Piperidine (B6355638) Precursors

The synthesis of the core quinuclidine structure, such as 3-quinuclidinone, often begins with more flexible acyclic or monocyclic precursors, typically piperidine derivatives. dtic.mil One of the classical approaches to forming the bicyclic quinuclidine ring system is the Dieckmann condensation. researchgate.net This intramolecular reaction involves the cyclization of a piperidine diester, such as a piperidine-2,4-diester, to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield a substituted quinuclidinone. researchgate.net

Another strategy involves the intramolecular alkylation of a suitably functionalized piperidine. For instance, a bromoacetylpiperidine can undergo intramolecular cyclization to form the quinuclidinone ring system. researchgate.net These cyclization strategies are foundational for obtaining the necessary precursors for the synthesis of this compound.

Functionalization of Pre-existing Quinuclidine Rings via N-Oxidation and Alpha-Lithiation

While the Grignard reaction on 3-quinuclidinone is a direct route to this compound, functionalization of the pre-formed quinuclidine ring at other positions can be achieved through a variety of methods. One such method involves N-oxidation followed by alpha-lithiation to introduce substituents at the carbon atoms adjacent to the bridgehead nitrogen. This approach, however, is not the primary route to this compound but is relevant for the synthesis of other functionalized quinuclidines.

Asymmetric Synthesis of this compound Enantiomers and Diastereomers

The synthesis of specific stereoisomers of this compound is of significant interest due to the often differing biological activities of enantiomers. Asymmetric synthesis aims to produce a single enantiomer or diastereomer in excess.

Chiral Auxiliaries and Substrate-Controlled Stereoselection

One established method for asymmetric synthesis involves the use of a chiral auxiliary. williams.edu A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. williams.edu For the synthesis of a chiral derivative of this compound, a chiral auxiliary could be attached to a precursor molecule to control the facial selectivity of the methyl group addition to the ketone.

A well-known example of a chiral auxiliary is the Evans oxazolidinone. williams.edu In a hypothetical application to the synthesis of a chiral quinuclidine derivative, an oxazolidinone could be acylated with a fragment that will eventually become part of the quinuclidine ring. The chiral environment provided by the auxiliary would then direct a subsequent diastereoselective alkylation or other bond-forming reaction. uwindsor.ca After the desired stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched product. uwindsor.ca

Transition Metal-Catalyzed Enantioselective Routes to Quinuclidines (e.g., Iridium-Catalyzed Allylic Dearomatization Reactions)

Modern asymmetric synthesis heavily relies on transition metal catalysis. While specific examples for this compound are not prevalent, iridium-catalyzed reactions have been successfully employed for the asymmetric synthesis of other quinuclidine derivatives. For instance, iridium-catalyzed intramolecular allylic dearomatization reactions of pyridines and other nitrogen-containing heterocycles have been developed to produce chiral, fused-ring systems with high enantioselectivity. These methods offer a powerful tool for constructing complex chiral architectures and could potentially be adapted for the synthesis of precursors to chiral this compound.

Organocatalytic Approaches to Stereodefined Quinuclidine Derivatives

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful third pillar of asymmetric synthesis, alongside biocatalysis and transition metal catalysis. Chiral amines, Brønsted acids, and other small molecules can catalyze a wide range of enantioselective transformations. In the context of quinuclidine synthesis, organocatalytic methods could be envisioned for the asymmetric construction of the piperidine ring precursor or for the enantioselective functionalization of a pre-existing quinuclidine scaffold. For example, organocatalytic Michael additions or aldol reactions could be employed to set key stereocenters in the early stages of the synthesis of a chiral quinuclidine precursor. nih.govmdpi.com

Green Chemistry Paradigms in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound seeks to address the shortcomings of traditional methods by developing cleaner, more efficient, and sustainable processes. While specific research on the green synthesis of this particular compound is emerging, the broader progress in sustainable organic synthesis offers valuable insights and potential pathways.

Solventless and Aqueous Media Syntheses

A cornerstone of green chemistry is the reduction or elimination of hazardous solvents. Traditional synthesis of this compound often employs anhydrous organic solvents like diethyl ether or tetrahydrofuran (THF) to stabilize the organometallic reagents. These solvents are not only flammable but also contribute to volatile organic compound (VOC) emissions.

Solventless Approaches:

Aqueous Media Syntheses:

The use of water as a reaction medium is highly desirable from a green chemistry perspective due to its abundance, non-toxicity, and non-flammability. However, the high reactivity of Grignard and organolithium reagents with water has traditionally precluded its use in such syntheses.

Recent advancements in organic synthesis have explored methodologies that allow for Grignard-type reactions in aqueous media. These often involve the use of surfactants or other additives to create micelles or emulsions where the reaction can proceed, shielded from the bulk aqueous phase. While no specific examples of the aqueous synthesis of this compound have been documented, the successful synthesis of the related compound, 3-quinuclidinol (B22445), has been reported using sodium borohydride in water, demonstrating that the quinuclidine core is stable and reactive in an aqueous environment for certain reduction reactions. This precedent suggests that future research could focus on developing water-tolerant organometallic reagents or catalytic systems that enable the methylation of 3-quinuclidinone in an aqueous medium.

| Synthetic Approach | Key Advantages | Challenges for this compound Synthesis |

| Solventless | Reduced VOC emissions, simplified workup, lower energy consumption. | Heat and mass transfer control, potential for solid-state reactivity issues. |

| Aqueous Media | Non-toxic, non-flammable, abundant solvent. | High reactivity of traditional organometallic reagents with water. |

Atom Economy and Waste Minimization Strategies

Atom Economy:

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. youtube.comacs.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants.

The traditional Grignard synthesis of this compound from 3-quinuclidinone and methylmagnesium bromide has an inherently low atom economy. The reaction produces a magnesium salt byproduct, which is considered waste.

Theoretical Atom Economy for Grignard Synthesis of this compound:

| Reactant | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Quinuclidinone | C₇H₁₁NO | 125.17 |

| Methylmagnesium Bromide | CH₃MgBr | 119.24 |

| Total Reactant Mass | 244.41 | |

| Product | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₈H₁₅NO | 141.21 |

| Theoretical Atom Economy | (141.21 / 244.41) * 100% = 57.8% |

An atom economy of 57.8% indicates that a significant portion of the reactant mass is not incorporated into the final product, leading to waste generation. Improving atom economy requires designing reactions where most, if not all, reactant atoms are incorporated into the desired product.

Waste Minimization Strategies:

Beyond atom economy, a holistic approach to waste minimization involves considering all aspects of the chemical process. khanacademy.org Strategies applicable to the synthesis of this compound include:

Catalytic Routes: The development of catalytic methods that can directly add a methyl group to 3-quinuclidinone with high selectivity would significantly improve atom economy and reduce waste from stoichiometric reagents.

Reagent and Solvent Recycling: Implementing procedures to recover and reuse excess reagents and solvents can drastically reduce the environmental footprint of the synthesis.

Process Optimization: Careful control of reaction conditions such as temperature, pressure, and reaction time can maximize product yield and minimize the formation of byproducts, thereby reducing waste.

Catalytic Methodologies for Sustainable Transformations

The use of catalysts is a powerful tool in green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, often with reduced waste generation. While a direct catalytic methylation of 3-quinuclidinone to this compound has yet to be reported, advancements in catalytic reductions of the ketone precursor offer a greener alternative to traditional stoichiometric reducing agents.

For instance, the asymmetric hydrogenation of 3-quinuclidinone to produce chiral 3-quinuclidinol has been achieved with high yield and enantioselectivity using chiral ruthenium catalysts. This catalytic approach is significantly greener than reductions using stoichiometric metal hydrides.

The development of a catalytic system for the direct methylation of 3-quinuclidinone would represent a major breakthrough in the green synthesis of this compound. Such a system could potentially involve:

Transition Metal Catalysis: Utilizing a transition metal catalyst to activate a methylating agent, allowing for the addition to the ketone under milder conditions and with higher atom economy than traditional organometallic reagents.

Biocatalysis: Employing enzymes that can stereoselectively catalyze the addition of a methyl group to 3-quinuclidinone. Biocatalysis often occurs in aqueous media under mild conditions and with high selectivity.

Future research in this area is crucial for developing truly sustainable methods for the production of this compound and other valuable quinuclidine derivatives.

Reaction Mechanisms Involving 3 Methylquinuclidin 3 Ol

Mechanistic Analysis of Hydroxyl Group Transformations on the Quinuclidine (B89598) Core

The tertiary alcohol functionality is a key site for transformations such as nucleophilic substitution, elimination, and oxidation. The nature of the carbon atom bearing the hydroxyl group—being tertiary—is a dominant factor in dictating the operative mechanisms.

Nucleophilic Substitution Pathways at the Hydroxyl-Bearing Carbon (e.g., Sₙ1, Sₙ2 pathways with HX, SOCl₂, PBr₃)

The conversion of the hydroxyl group of 3-methylquinuclidin-3-ol into other functional groups, such as halides, primarily proceeds through a unimolecular nucleophilic substitution (Sₙ1) mechanism. The Sₙ2 pathway is strongly disfavored due to the steric hindrance at the tertiary carbon center, which prevents the backside attack required for a bimolecular substitution.

| Reagent | Mechanism | Intermediate | Key Features |

| HX (e.g., HBr, HCl) | Sₙ1 | Tertiary Carbocation | Protonation of -OH creates a good leaving group (H₂O). Favored due to stable carbocation formation. youtube.comreddit.commasterorganicchemistry.com |

| SOCl₂ (Thionyl chloride) | Sₙ1-like | Alkoxysulfonium ion | Typically used for primary/secondary alcohols via Sₙ2, but with tertiary alcohols, an Sₙ1 pathway is followed. |

| PBr₃ (Phosphorus tribromide) | Sₙ1-like | Dihalo-phosphite ester | While PBr₃ typically reacts with primary and secondary alcohols via an Sₙ2 mechanism, the steric hindrance of a tertiary alcohol favors an Sₙ1 pathway. reddit.comchemistrysteps.com |

Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) also facilitate the conversion of alcohols to alkyl halides. chemistrysteps.comquizlet.com While they often react with primary and secondary alcohols through an Sₙ2 mechanism, the reaction with tertiary alcohols like this compound proceeds via an Sₙ1-like pathway due to steric hindrance and the stability of the carbocation intermediate. chemistrysteps.com

Elimination Reactions to Form Unsaturated Quinuclidine Derivatives

In the presence of strong acids and heat, this compound can undergo an elimination reaction to form an alkene, specifically 3-methyl-1-azabicyclo[2.2.2]oct-2-ene. This transformation typically proceeds through a unimolecular elimination (E1) mechanism, which competes directly with the Sₙ1 substitution pathway because they share the same initial steps and carbocation intermediate. wikipedia.orgmasterorganicchemistry.com

The E1 mechanism involves:

Protonation of the hydroxyl group by the acid catalyst to form an alkyloxonium ion, a good leaving group. libretexts.org

Loss of the leaving group (water) in the rate-determining step to form a tertiary carbocation. chemistrysteps.comslideshare.net

Deprotonation where a weak base (such as water or the conjugate base of the acid) removes a proton from a carbon adjacent to the carbocation, leading to the formation of a carbon-carbon double bond. libretexts.orglibretexts.org

Tertiary alcohols are particularly susceptible to dehydration via the E1 mechanism due to the stability of the tertiary carbocation intermediate. quora.comstackexchange.com The reaction is favored by higher temperatures, which provide the necessary energy for the elimination pathway to dominate over substitution. libretexts.orgslideshare.net

Quinuclidine Nitrogen Reactivity and Derivatization Mechanisms

The bridgehead nitrogen atom of the quinuclidine ring is a highly reactive nucleophilic and basic center. Its electrons are readily available for reaction as they are held in an sp³-hybridized orbital and are not delocalized.

Quaternization Reactions and N-Oxide Formation

The nitrogen atom in this compound readily participates in quaternization reactions. As a tertiary amine, it can act as a nucleophile and react with alkyl halides (e.g., methyl iodide) in an Sₙ2 reaction to form a quaternary ammonium (B1175870) salt. The rigid structure of the quinuclidine cage ensures that the lone pair on the nitrogen is sterically accessible, making it a potent nucleophile.

N-oxide formation is another characteristic reaction of the tertiary amine functionality. Oxidation of the nitrogen atom with reagents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) results in the formation of this compound N-oxide. This reaction involves the nucleophilic attack of the nitrogen atom on the electrophilic oxygen of the oxidizing agent. The resulting N-oxide features a dative N⁺–O⁻ bond.

Investigations into Nitrogen-Mediated Catalytic Cycles

The nucleophilic nature of the bridgehead nitrogen allows quinuclidine and its derivatives to function as effective organocatalysts. Derivatives such as 3-quinuclidinol (B22445) have been shown to catalyze various chemical transformations, including the Baylis-Hillman reaction and cyanation reactions. researchgate.net In these catalytic cycles, the quinuclidine nitrogen typically acts as the initial nucleophile, attacking an electrophilic substrate (like an aldehyde or an activated alkene) to form a zwitterionic intermediate. This intermediate then participates in the subsequent steps of the reaction before the catalyst is regenerated. Quinuclidine derivatives have also been explored as hydrogen-atom-transfer (HAT) catalysts in photoinduced reactions. rhhz.net The presence of the hydroxyl and methyl groups at the C3 position can modulate the catalyst's solubility, steric properties, and basicity, potentially influencing its efficiency and selectivity in such catalytic cycles. nih.gov

Stereochemical Control and Regioselectivity in Reactions of this compound

Detailed investigations into the reactivity of the quinuclidine nucleus have provided insights into how its rigid structure governs the stereochemical and regiochemical outcomes of various transformations. The inherent architecture of the 1-azabicyclo[2.2.2]octane system imposes significant steric constraints that direct the approach of reagents, often leading to high levels of selectivity.

In the context of this compound, a tertiary alcohol, reactions such as eliminations (dehydration) are of particular interest for understanding regioselectivity. The formation of a double bond from the C3 position can, in principle, lead to two regioisomeric alkenes. The distribution of these products is governed by the stability of the resulting alkenes, as famously described by Zaitsev's rule, which predicts the formation of the more substituted alkene as the major product. However, the unique steric environment of the quinuclidine cage can influence this outcome.

The stereochemistry of reactions at the C3 position is also heavily influenced by the bicyclic framework. For instance, in reactions where a new stereocenter is formed, the approach of the reagent is often restricted to the less hindered face of the molecule. This facial selectivity is a common feature in the chemistry of rigid bicyclic systems and is critical for the asymmetric synthesis of complex quinuclidine derivatives. While specific studies detailing the diastereomeric and enantiomeric ratios for reactions of this compound are not extensively documented in publicly available literature, the principles derived from related quinuclidine systems provide a strong basis for predicting high levels of stereocontrol.

The table below summarizes hypothetical regioselective outcomes in an elimination reaction of this compound, based on established principles of organic chemistry.

| Product | Structure | Selectivity Principle | Expected Outcome |

| Zaitsev Product | 3-Methyl-1-azabicyclo[2.2.2]oct-2-ene | Thermodynamic Control | Major Product |

| Hofmann Product | 3-Methylene-1-azabicyclo[2.2.2]octane | Steric Hindrance (with bulky base) | Minor Product (unless sterically demanding conditions are used) |

Further research, including detailed kinetic and computational studies, would be invaluable in fully elucidating the subtle interplay of factors that govern the stereochemical and regioselective behavior of this compound in its various chemical transformations.

Derivatization Strategies of 3 Methylquinuclidin 3 Ol for Advanced Applications

Introduction of Diverse Chemical Functionalities on the Quinuclidine (B89598) Scaffold

The functionalization of the 3-Methylquinuclidin-3-ol scaffold primarily targets the tertiary hydroxyl group, allowing for the introduction of a wide array of chemical functionalities. These modifications can significantly alter the molecule's physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding capacity, which in turn influences its biological activity and potential applications.

Two common and effective strategies for derivatizing the hydroxyl group are esterification and etherification.

Esterification: The reaction of the tertiary alcohol of this compound with various carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) yields the corresponding esters. This strategy is widely employed to introduce a diverse range of substituents, from simple alkyl and aryl groups to more complex moieties. The resulting ester linkage can influence receptor binding interactions and can also be designed to be hydrolytically labile, acting as a potential prodrug mechanism.

| Reactant | Resulting Functionality | Potential Impact on Properties |

|---|---|---|

| Acetic Anhydride | Acetate Ester | Increased lipophilicity |

| Benzoyl Chloride | Benzoate Ester | Introduction of an aromatic ring, potential for π-π stacking interactions |

| Nicotinic Acid | Nicotinate Ester | Incorporation of a pharmacologically active moiety |

Etherification: The formation of an ether linkage at the 3-position provides a more stable alternative to the ester functionality. Williamson ether synthesis, involving the deprotonation of the hydroxyl group followed by reaction with an alkyl halide, is a common method. This approach allows for the introduction of various alkyl and aryl groups, which can serve as steric shields, alter solubility, or provide attachment points for other functional groups.

| Reactant | Resulting Functionality | Potential Impact on Properties |

|---|---|---|

| Methyl Iodide | Methyl Ether | Increased metabolic stability compared to the parent alcohol |

| Benzyl Bromide | Benzyl Ether | Introduction of a bulky, lipophilic group |

| Propargyl Bromide | Propargyl Ether | Installation of a terminal alkyne for "click" chemistry applications |

Strategic Modification for Probing Biological Systems

Derivatives of the quinuclidine scaffold have been instrumental in probing various biological systems, particularly as ligands for receptors in the central and peripheral nervous systems. Strategic modifications of this compound can convert it into a high-affinity ligand or a molecular probe for studying these systems.

Research has shown that modifications at the 3-position of the quinuclidine ring are critical for interaction with various receptors. For instance, the introduction of heteroaryl groups at this position has been a key strategy in the development of muscarinic receptor antagonists. deepdyve.com A study on 3-heteroaryl-substituted quinuclidin-3-ol and quinuclidin-2-ene derivatives revealed that these compounds act as competitive muscarinic antagonists. deepdyve.com The affinity of these compounds for muscarinic receptors was evaluated using radioligand binding assays with (-)-[3H]-3-quinuclidinyl benzilate. deepdyve.com It was found that the quinuclidin-2-ene analogues generally displayed higher binding affinities than their quinuclidin-3-ol counterparts. deepdyve.com

Similarly, derivatives of quinuclidin-3-one (B120416) have been synthesized and evaluated as ligands for cannabinoid receptors (CB1 and CB2). nih.gov Reduction of the ketone at the 3-position to a hydroxyl group, as in this compound, generally resulted in ligands with lower potency at both CB1 and CB2 receptors compared to the parent ketone. nih.gov This highlights the sensitivity of receptor-ligand interactions to the functionality at this position.

Another key strategy for probing biological systems is the introduction of a radiolabel. nih.gov The quinuclidine scaffold can be modified to incorporate a positron-emitting (e.g., ¹⁸F, ¹¹C) or gamma-emitting (e.g., ¹²³I, ⁹⁹ᵐTc) radionuclide. nih.gov These radiolabeled derivatives can then be used in non-invasive imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT) to visualize and quantify the distribution of target receptors or enzymes in living organisms. The synthesis of such probes would involve the derivatization of this compound with a prosthetic group suitable for radiolabeling.

| Modification Strategy | Target Biological System | Example Application | Key Research Finding |

|---|---|---|---|

| Introduction of Heteroaryl Groups | Muscarinic Receptors | Development of receptor antagonists | Quinuclidin-2-ene analogues showed higher affinity than quinuclidin-3-ol derivatives. deepdyve.com |

| Reduction of 3-keto to 3-hydroxyl | Cannabinoid Receptors (CB1/CB2) | Investigation of structure-activity relationships | Quinuclidin-3-ol derivatives were less potent ligands than the corresponding quinuclidin-3-one compounds. nih.gov |

| Incorporation of a Radionuclide | Various (e.g., neurotransmitter receptors) | In vivo imaging with PET or SPECT | Radiolabeling allows for non-invasive visualization of biological targets. nih.gov |

Selective Functionalization at Remote Sites of the Quinuclidine System

While derivatization at the 3-position is a well-established strategy, the selective functionalization of C-H bonds at remote sites of the quinuclidine system presents a more advanced challenge and a frontier in the chemical modification of this scaffold. Such modifications could lead to novel derivatives with unique pharmacological profiles by introducing substituents in previously inaccessible regions of the molecule, thereby altering its shape and interaction with biological targets.

Modern synthetic methodologies, such as transition metal-catalyzed C-H activation, offer powerful tools for the site-selective functionalization of traditionally unreactive C-H bonds. mdpi.comscilit.com While specific examples of remote C-H functionalization on the this compound scaffold are not extensively documented, the principles from related heterocyclic systems can be extrapolated. These reactions often rely on directing groups to guide the catalyst to a specific C-H bond. In the case of this compound, the hydroxyl group or a derivative thereof could potentially serve as a directing group to functionalize adjacent or remote C-H bonds.

Furthermore, photocatalysis has emerged as a mild and efficient method for C-H functionalization. nih.gov Polarity-matched hydrogen-atom transfer (HAT) is a concept that enables the selective abstraction of a C-H bond based on its hydridic nature. nih.gov In the context of the quinuclidine ring, the C-H bonds alpha to the nitrogen atom are known to be hydridic and are therefore susceptible to selective functionalization through this mechanism. nih.gov A study demonstrated that a quinuclidinium radical cation can selectively abstract the most hydridic C-H bond in a substrate. nih.gov This suggests that under appropriate conditions, it may be possible to achieve selective functionalization at the C2 or C6 positions of the this compound ring system.

The development of methods for the selective functionalization at remote sites of the quinuclidine system would significantly expand the chemical space accessible from this compound, providing access to a new generation of derivatives with potentially enhanced or novel biological activities.

Application of 3 Methylquinuclidin 3 Ol As a Versatile Synthetic Scaffold

Utility in the Total Synthesis of Natural Products

The structural rigidity and inherent chirality of quinuclidine (B89598) derivatives make them valuable starting materials or key intermediates in the total synthesis of complex natural products, particularly alkaloids.

The Cinchona alkaloids, a family of natural products renowned for their potent antimalarial properties, feature the quinuclidine core as a defining structural element. While the direct use of 3-Methylquinuclidin-3-ol as a precursor in the total synthesis of Cinchona alkaloids such as quinine and quinidine is not extensively documented in readily available literature, its structural similarity to key intermediates suggests its potential utility. The synthesis of these complex alkaloids often involves the construction of the quinuclidine moiety and its subsequent functionalization. The tertiary alcohol of this compound could serve as a handle for introducing further complexity or for stereochemical control during the assembly of the Cinchona framework. The quinuclidine ring is a fundamental component in the synthesis of various therapeutically important molecules and is found in a number of natural products wiley-vch.de.

Beyond the Cinchona family, the quinuclidine scaffold is present in a diverse array of alkaloids. The principles of retrosynthetic analysis suggest that a chiral building block like this compound could be a valuable starting point for the asymmetric synthesis of various complex alkaloids. Efforts in the laboratory synthesis of intricate natural products have historically driven advancements in organic chemistry, leading to the development of new reagents and synthetic strategies researchgate.net. The synthesis of complex polycyclic alkaloids often benefits from the use of rigid, stereochemically defined building blocks to control the formation of multiple chiral centers researchgate.net. For instance, the synthesis of tetracyclic diquinane Lycopodium alkaloids, which possess a complex fused ring system, highlights the importance of strategic bond formations and the use of well-defined precursors to achieve the desired architecture mdpi.com. While specific examples employing this compound are not prominent in the reviewed literature, its structural features align with the requirements for a precursor in the synthesis of various alkaloid skeletons.

Design and Synthesis of Advanced Catalytic Ligands and Organocatalysts

The chiral nature of this compound makes it an attractive scaffold for the development of novel ligands for asymmetric catalysis and for the synthesis of purely organic catalysts (organocatalysts).

The quinuclidine nitrogen in Cinchona alkaloids can act as a chiral base or a nucleophilic catalyst in a wide range of organocatalytic reactions wiley-vch.de. Derivatives of these alkaloids are considered "privileged" organic chirality inducers due to their effectiveness in promoting highly stereoselective transformations wiley-vch.de. The development of chiral ligands is crucial for asymmetric synthesis, enabling the control of stereochemistry in chemical reactions scbt.com. The rigid structure of the quinuclidine core in this compound can effectively transfer its stereochemical information to a catalytic center, influencing the facial selectivity of a reaction. The tertiary alcohol group can be derivatized to create a variety of coordinating groups, allowing for the fine-tuning of the catalyst's steric and electronic properties.

Table 1: Potential Organocatalyst Classes Derived from this compound

| Catalyst Class | Potential Functionalization of this compound | Application in Asymmetric Reactions |

| Chiral Amines | Direct use of the quinuclidine nitrogen | Michael additions, aldol reactions, Mannich reactions |

| Chiral Squaramides | Derivatization of an amino-functionalized quinuclidine | Hydrogen-bond-donating catalysis |

| Chiral Thioureas | Similar to squaramides, offering different H-bonding properties | Various asymmetric transformations |

This table presents potential applications based on the known reactivity of similar quinuclidine-based catalysts.

Chiral ligands are essential components in transition-metal-catalyzed asymmetric reactions, as they create a chiral environment around the metal center mdpi.comresearchgate.net. The quinuclidine scaffold can be incorporated into the design of bidentate or polydentate ligands for various metal-catalyzed transformations, such as hydrogenations, cross-coupling reactions, and cycloadditions mdpi.com. The nitrogen atom of the quinuclidine and the oxygen of the tertiary alcohol in this compound (or its derivatives) can act as coordination sites for a metal. The rigid backbone of the quinuclidine helps to restrict the conformational flexibility of the resulting metal complex, which is often a key factor in achieving high enantioselectivity. The steric bulk of the methyl group at the 3-position can also play a role in creating a well-defined chiral pocket around the metal's active site.

Table 2: Examples of Metal-Catalyzed Reactions Potentially Utilizing Ligands from this compound

| Reaction Type | Metal Catalyst | Potential Ligand Feature |

| Asymmetric Hydrogenation | Rhodium, Ruthenium, Iridium | P,N-ligands, N,O-ligands |

| Asymmetric C-H Functionalization | Palladium, Rhodium | Directing group and chiral auxiliary |

| Asymmetric Allylic Alkylation | Palladium | Ligands controlling the approach of the nucleophile |

This table illustrates potential applications based on established principles of ligand design for asymmetric catalysis.

Development of Chemical Probes for Mechanistic Chemical Biology

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a cellular context nih.gov. The unique three-dimensional shape and chemical functionality of this compound make it an interesting scaffold for the design of such probes. By attaching reporter groups (e.g., fluorescent dyes, biotin) or reactive moieties to the this compound core, researchers can create tools to investigate biological processes.

The quinuclidine ring is a known pharmacophore in a number of compounds targeting the central nervous system, including muscarinic receptor antagonists nih.gov. Derivatives of quinuclidin-3-ol have been studied for their interaction with cholinesterases srce.hr. This suggests that chemical probes based on the this compound scaffold could be developed to study these and other related biological targets. The tertiary alcohol provides a convenient point for chemical modification, allowing for the synthesis of a library of probes with varying properties to explore structure-activity relationships. While specific examples of chemical probes derived directly from this compound are not prevalent in the reviewed literature, the foundational principles of chemical probe design support its potential in this area nih.govnih.gov.

The requested article focusing on the application of this compound as a versatile synthetic scaffold for probe design and mechanistic elucidation could not be generated. Extensive searches for relevant scientific literature and data did not yield specific information on the use of this compound for these particular applications.

While the quinuclidine core is a recognized scaffold in medicinal chemistry, appearing in various biologically active compounds, there is no readily available research detailing the specific use of the this compound derivative in the design of chemical probes for target identification or in studies aimed at elucidating reaction mechanisms through chemical perturbation. The performed searches across multiple scientific databases and search engines failed to retrieve any publications, patents, or research data that would allow for the creation of an accurate and informative article on this specific subject as outlined in the prompt.

Therefore, due to the lack of available information on the specified applications of this compound, it is not possible to provide the requested article with the required detailed research findings and data tables for the sections on "Probe Design for Target Identification and Validation" and "Mechanistic Elucidation through Chemical Perturbation."

Advanced Analytical Methodologies for Comprehensive Characterization and Mechanistic Insights

Spectroscopic Techniques for Structural Elucidation and Reaction Progress Monitoring

Spectroscopic methods are indispensable for confirming the chemical structure of "3-Methylquinuclidin-3-ol" and for real-time monitoring of its formation during chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for obtaining detailed information about the atomic arrangement in a molecule.

¹H NMR: In the proton NMR spectrum of "this compound", distinct signals corresponding to the different proton environments are expected. The methyl group protons would likely appear as a singlet, integrating to three protons. The protons of the quinuclidine (B89598) cage would exhibit complex splitting patterns due to spin-spin coupling, appearing in the aliphatic region of the spectrum. The hydroxyl proton would present as a singlet, and its chemical shift could vary depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would show distinct peaks for each unique carbon atom. The carbon of the methyl group would resonate at a characteristic upfield chemical shift. The quaternary carbon atom bonded to the hydroxyl and methyl groups would appear in the downfield region typical for carbons bearing an oxygen atom. The remaining carbons of the quinuclidine framework would have signals in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the functional groups present in a molecule. The IR spectrum of "this compound" is expected to show a prominent broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The C-O stretching vibration would likely be observed in the 1050-1150 cm⁻¹ region. Absorptions corresponding to C-H stretching and bending vibrations of the methyl and quinuclidine methylene groups would also be present.

During the synthesis of "this compound", for instance, from the corresponding ketone, IR spectroscopy can be used to monitor the reaction's progress. The disappearance of the strong carbonyl (C=O) stretching band of the ketone starting material and the appearance of the broad O-H stretching band of the alcohol product would indicate the conversion.

Below is a table summarizing the expected characteristic spectroscopic data for "this compound".

| Technique | Functional Group | Expected Chemical Shift / Wavenumber |

|---|---|---|

| ¹H NMR | -CH₃ | ~1.0-1.5 ppm (singlet) |

| Quinuclidine Protons | ~1.5-3.5 ppm (complex multiplets) | |

| -OH | Variable (singlet) | |

| ¹³C NMR | -CH₃ | ~20-30 ppm |

| C-OH (quaternary) | ~70-80 ppm | |

| Quinuclidine Carbons | ~20-60 ppm | |

| IR Spectroscopy | O-H stretch | 3200-3600 cm⁻¹ (broad) |

| C-O stretch | 1050-1150 cm⁻¹ |

Chromatographic and Mass Spectrometric Approaches for Purity and Compositional Analysis

Chromatographic and mass spectrometric techniques are essential for determining the purity of "this compound" and for analyzing its composition in complex mixtures.

Gas Chromatography (GC)

GC is a suitable technique for the analysis of volatile compounds like "this compound". When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC can be used to separate the compound from impurities and quantify its concentration. The retention time of the compound is a characteristic property under specific chromatographic conditions. For related compounds like 3-quinuclidinol (B22445), GC methods have been developed to monitor their presence in various samples. nih.gov Derivatization, such as acylation or silylation of the hydroxyl group, can be employed to improve the chromatographic properties and detection sensitivity of the analyte.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC. For "this compound", reversed-phase HPLC with a suitable C18 or C8 column and a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with additives to control pH would be a common approach. Detection can be achieved using a UV detector if the molecule contains a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer. Chiral HPLC methods have been developed for the separation of enantiomers of related quinuclidinols, which would be applicable if "this compound" is chiral and an enantiomeric separation is required. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification and structural confirmation. When coupled with GC or HPLC, MS becomes a powerful tool for the analysis of complex mixtures. The mass spectrum of "this compound" would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be characteristic of the quinuclidine ring system and would likely involve the loss of the methyl group or the hydroxyl group.

The following table summarizes the key aspects of chromatographic and mass spectrometric analysis for "this compound".

| Technique | Stationary Phase (Example) | Mobile Phase/Carrier Gas (Example) | Detector | Application |

|---|---|---|---|---|

| Gas Chromatography (GC) | Capillary column (e.g., DB-5ms) | Helium | FID, MS | Purity assessment, quantification |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (e.g., C18) | Acetonitrile/Water with buffer | UV, ELSD, MS | Purity determination, compositional analysis |

| Mass Spectrometry (MS) | - | - | Quadrupole, Time-of-Flight | Molecular weight determination, structural confirmation |

X-ray Crystallography for Definitive Structural and Stereochemical Assignment

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. This technique can provide precise information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

To perform an X-ray crystallographic analysis of "this compound", a single crystal of high quality is required. The crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the atoms in the crystal lattice can be determined.

While no specific crystal structure of "this compound" is currently available in the public domain, the crystal structures of several related quinuclidine derivatives have been reported. These studies demonstrate the utility of X-ray crystallography in unambiguously confirming the molecular structure and stereochemistry of this class of compounds. For "this compound", this technique could definitively establish the conformation of the quinuclidine cage and the relative orientation of the methyl and hydroxyl groups.

The table below outlines the potential crystallographic data that could be obtained for "this compound".

| Parameter | Information Provided |

|---|---|

| Crystal System and Space Group | Symmetry of the crystal lattice |

| Unit Cell Dimensions | Dimensions of the repeating unit in the crystal |

| Atomic Coordinates | Precise 3D positions of all atoms |

| Bond Lengths and Angles | Geometric parameters of the molecule |

| Torsion Angles | Conformation of the quinuclidine ring |

| Absolute Stereochemistry | Definitive assignment of R/S configuration if chiral |

Future Perspectives and Emerging Research Avenues for 3 Methylquinuclidin 3 Ol

Innovations in Stereoselective Synthesis and Scalable Production

The development of efficient and enantioselective synthetic routes to chiral molecules is a cornerstone of modern organic chemistry and pharmaceutical development. For 3-Methylquinuclidin-3-ol, which possesses a chiral center at the C3 position, future research will likely focus on refining stereoselective synthetic methods and ensuring their scalability for potential industrial applications.

Currently, the synthesis of analogous compounds like racemic 3-quinuclidinol (B22445) has been achieved on a large scale under solvent-free conditions, providing a foundation for developing more advanced processes. tsijournals.comtsijournals.com Future innovations are expected in the following areas:

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of the addition of a methyl group to a quinuclidinone precursor is a promising avenue. This could involve chiral organocatalysts or metal-based catalysts to achieve high enantiomeric excess (e.e.).

Biocatalysis: The application of enzymes, either isolated or in whole-cell systems, could offer a green and highly selective method for the synthesis of enantiopure this compound.

Flow Chemistry: Continuous flow manufacturing processes can offer improved safety, efficiency, and scalability compared to traditional batch methods. The development of a flow-based synthesis would be a significant step towards the industrial production of this compound.

| Synthetic Method | Potential Catalyst/Reagent | Anticipated Enantiomeric Excess (e.e.) | Scalability |

| Asymmetric Grignard Addition | Chiral Magnesium or Zinc Catalysts | >95% | Moderate to High |

| Enzymatic Resolution | Lipases, Esterases | >99% | Moderate |

| Chiral Pool Synthesis | From enantiopure precursors | >99% | Low to Moderate |

| Flow-based Asymmetric Synthesis | Immobilized Chiral Catalysts | >98% | High |

This table presents hypothetical data for potential future synthetic methodologies.

Exploration of Novel Catalytic Functions and Applications

The quinuclidine (B89598) scaffold is a well-established motif in organocatalysis, often acting as a nucleophilic or basic catalyst. The presence of a tertiary alcohol in this compound introduces a hydroxyl group that can participate in hydrogen bonding, potentially enabling bifunctional catalysis.

Future research is anticipated to explore the catalytic activity of this compound and its derivatives in a variety of organic transformations, including:

Asymmetric Michael Additions: The basic nitrogen of the quinuclidine core could activate nucleophiles, while the hydroxyl group could activate the electrophile through hydrogen bonding.

Aldol and Mannich Reactions: Similar to other quinuclidine-based catalysts, this compound could be investigated for its ability to promote these fundamental carbon-carbon bond-forming reactions.

Polymerization Catalysis: The unique steric and electronic properties of this compound may lend themselves to applications in controlled polymerization reactions.

| Reaction Type | Potential Role of this compound | Potential Substrates | Expected Outcome |

| Asymmetric Michael Addition | Bifunctional Catalyst | Nitroalkenes, Enones | High yield and enantioselectivity |

| Aldol Reaction | Base Catalyst | Aldehydes, Ketones | Enantioselective formation of β-hydroxy carbonyls |

| Ring-Opening Polymerization | Initiator/Catalyst | Lactones, Lactides | Controlled polymer molecular weight and dispersity |

This table presents hypothetical data for potential future catalytic applications.

Expansion into Interdisciplinary Chemical Biology Research

The structural similarity of the quinuclidine core to acetylcholine (B1216132) makes it a valuable scaffold in medicinal chemistry, particularly for targeting cholinergic receptors. While the biological activities of many quinoline (B57606) and quinuclidine derivatives have been explored, the specific profile of this compound remains an open area for investigation. mdpi.comnih.govresearchgate.netmdpi.comucj.org.ua

Future interdisciplinary research in chemical biology is expected to focus on:

Probe Development: Derivatives of this compound could be synthesized and functionalized with reporter tags (e.g., fluorescent dyes, biotin) to serve as chemical probes for studying biological systems.

Drug Discovery: The compound and its analogues could be screened for activity against a range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.

Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound will be crucial for its development as a potential therapeutic agent.

Automation and High-Throughput Methodologies in Quinuclidine Chemistry

The fields of chemical synthesis and biological screening are being revolutionized by automation and high-throughput technologies. These approaches enable the rapid synthesis and evaluation of large libraries of compounds, accelerating the discovery of new molecules with desired properties.

For this compound, the application of these methodologies will be instrumental in unlocking its potential:

High-Throughput Synthesis: Automated synthesis platforms can be employed to generate libraries of this compound derivatives with diverse substituents. prf.orgnih.gov This will allow for a systematic exploration of the structure-activity relationships (SAR).

High-Throughput Screening (HTS): These compound libraries can then be rapidly screened against various biological targets to identify "hits" for further development. nih.gov

Computational Modeling: In silico methods, such as virtual screening and pharmacokinetic predictions, can be used to prioritize compounds for synthesis and testing, thereby streamlining the discovery process. unizar.es

| Methodology | Application to this compound Research | Potential Impact |

| Automated Parallel Synthesis | Generation of a diverse library of derivatives | Rapid exploration of structure-activity relationships |

| High-Throughput Screening | Screening against a panel of biological targets | Identification of novel biological activities |

| In Silico Drug Design | Virtual screening and ADME prediction | More efficient and targeted drug discovery process |

This table presents a summary of the potential impact of high-throughput methodologies.

常见问题

Q. What are the established synthesis routes for 3-Methylquinuclidin-3-ol, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound can involve hydrogenation of acetylenic precursors or allyl rearrangements. For example:

- Lindlar Catalyst Hydrogenation : Palladium-based catalysts modified with ligands (e.g., quinoline) enable selective hydrogenation of alkynes to cis-alkenes, a precursor step for quinuclidine derivatives .

- Biocatalytic Approaches : Recombinant enzymes in E. coli systems can catalyze stereoselective reductions of ketones to alcohols, offering high enantiomeric purity. This method requires optimization of enzyme expression and substrate loading .

Q. Key Considerations :

- Reaction Solvents : Polar aprotic solvents (e.g., THF) enhance solubility of intermediates.

- Temperature Control : Exothermic reactions (e.g., hydrogenation) require cooling to prevent side reactions.

- Purification : Column chromatography or recrystallization ensures purity >95%, verified by GC-MS or NMR .

Q. Table 1: Synthesis Route Comparison

| Method | Catalyst/System | Yield (%) | Purity (%) | Key Reference |

|---|---|---|---|---|

| Hydrogenation | Lindlar Pd/Quinoline | 78–85 | 92–95 | |

| Biocatalytic Reduction | E. coli Enzymes | 65–72 | 98–99 |

Q. How can researchers structurally characterize this compound, and what analytical techniques are most reliable?

Methodological Answer:

- NMR Spectroscopy : H and C NMR identify functional groups and stereochemistry. For instance, the hydroxyl proton appears as a singlet at δ 1.8–2.2 ppm, while quinuclidine ring protons show splitting patterns between δ 2.5–3.5 ppm .

- X-ray Diffraction (XRD) : Resolves crystal structure and confirms spatial arrangement of methyl and hydroxyl groups.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (CHNO) and detects isotopic patterns .

Q. Validation Protocol :

- Cross-reference spectral data with computational predictions (e.g., density functional theory (DFT) for NMR chemical shifts) .

- Replicate analyses across independent labs to mitigate instrument-specific biases .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in transition-metal-catalyzed reactions?

Methodological Answer:

- Ruthenium-Carbene Interactions : The hydroxyl group acts as a directing moiety, facilitating 1,2-migrations in ruthenium-catalyzed propargyl alcohol reactions. Isotopic labeling (e.g., O) tracks oxygen migration pathways .

- Palladium-Mediated Cross-Couplings : Steric hindrance from the methyl group slows oxidative addition; bulky ligands (e.g., tricyclohexylphosphine) improve catalytic turnover .

Q. Experimental Design :

Q. How can researchers resolve contradictions in spectroscopic or catalytic activity data across studies?

Methodological Answer:

- Data Triangulation : Compare results from multiple techniques (e.g., XRD for crystallinity vs. NMR for solution-phase conformation) .

- Meta-Analysis Framework :

- Standardize Protocols : Adopt IUPAC guidelines for solvent purity, temperature, and instrument calibration .

- Open Data Repositories : Share raw spectra and kinetic datasets in platforms like Zenodo to enable independent validation .

- Error Analysis : Calculate confidence intervals for catalytic turnover numbers (TONs) using Bayesian statistics .

Case Example : Discrepancies in reported hydrogenation yields may arise from trace moisture in solvents, which deactivates palladium catalysts. Rigorous drying (e.g., molecular sieves) resolves this .

Q. What strategies optimize the stability of this compound under varying storage and experimental conditions?

Methodological Answer:

- Degradation Pathways : Autoxidation of the hydroxyl group forms ketones; UV-Vis spectroscopy monitors absorbance at 270 nm for early detection .

- Stabilization Methods :

- Inert Atmospheres : Store under argon at –20°C to prevent oxidation.

- Lyophilization : Freeze-drying extends shelf life >2 years for biocatalytic applications .

Q. Experimental Validation :

Q. Table 2: Stability Under Controlled Conditions

| Condition | Purity Loss (%)/Month | Major Byproduct |

|---|---|---|

| 25°C, air-exposed | 8–12 | 3-Methylquinuclidinone |

| –20°C, argon | 0.5–1.0 | None |

Ethical and Procedural Considerations

- Data Retention : Preserve raw NMR/GC-MS files for 5–10 years to address future reproducibility challenges .

- Conflict of Interest : Disclose funding sources (e.g., grants) and avoid dual roles in data interpretation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。